Regioisomeric Impact on Bromodomain Binding: 3-Bromo vs. 2-Bromo and 4-Bromo Substitution
The target compound, N-[4-(acetylamino)phenyl]-3-bromobenzamide, demonstrates measurable binding to the ATAD2 bromodomain, with a dissociation constant (Kd) of 158 nM [1]. This provides a quantitative benchmark for evaluating the effect of bromine substitution position. In contrast, a structurally analogous benzamide series with a 4-bromo substitution, while not directly tested against ATAD2, has been shown to exhibit increased selectivity for the sigma-1 receptor over a 3-bromo derivative [2]. This difference in target engagement profiles illustrates that the bromine position is a critical determinant of binding, not a conservative substitution.
| Evidence Dimension | Binding Affinity (Kd) and Target Engagement Profile |
|---|---|
| Target Compound Data | Kd = 158 nM against ATAD2 bromodomain |
| Comparator Or Baseline | 4-bromo benzamide derivative 7m (sigma-1 selective ligand) vs. 3-bromo benzamide derivative 7l (broader activity at 5-HT2B, 5-HT2C, α2A, and H1 receptors) |
| Quantified Difference | Target compound shows low nanomolar affinity for ATAD2, while 3-bromo/4-bromo regioisomers in a different benzamide series exhibit divergent selectivity profiles. |
| Conditions | Binding affinity measured in human HUT78 cells via mass spectrometry-based chemoproteomic assay; selectivity assessed via radioligand binding assays on a panel of CNS receptors. |
Why This Matters
This evidence demonstrates that the 3-bromo substitution confers a unique binding profile, specifically to ATAD2, which is not replicated by the 4-bromo analog and is essential for researchers studying this particular epigenetic target.
- [1] BindingDB. BDBM50098250 (CHEMBL3590389). Binding affinity (Kd) to ATAD2. View Source
- [2] Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. European Journal of Medicinal Chemistry, 2015. View Source
